Bicyclo[1.1.1]pentan-1-amine hydroiodide
Description
Properties
IUPAC Name |
bicyclo[1.1.1]pentan-1-amine;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.HI/c6-5-1-4(2-5)3-5;/h4H,1-3,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIOGZJWBZRXMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)N.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carbene Insertion: One common method for synthesizing the bicyclo[1.1.1]pentane framework involves carbene insertion into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: Another approach is the radical or nucleophilic addition across the central bond of [1.1.1]propellane.
Industrial Production Methods: Large-scale synthesis can be achieved through flow photochemical addition of propellane to diacetyl, allowing the construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a day .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bicyclo[1.1.1]pentan-1-amine hydroiodide can undergo substitution reactions, where the amine group can be replaced or modified.
Photochemical Reactions: The compound can also participate in photochemical reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Imine Photochemistry: This method is used to convert the bicyclo[1.1.1]pentane skeleton to other structures, such as bicyclo[3.1.1]heptane.
Radical Exchange Process: This process involves the use of xanthates to install the bicyclo[1.1.1]pentane unit into a chemical entity.
Major Products:
Poly-substituted Bicyclo[3.1.1]pentan-1-amines: These are formed through imine photochemistry.
Bicyclo[1.1.1]pentane Derivatives: These derivatives can be synthesized through radical exchange processes.
Scientific Research Applications
Medicinal Chemistry
Bicyclo[1.1.1]pentan-1-amine hydroiodide has been identified as a promising bioisostere for para-substituted phenyl rings in biologically active compounds. Its incorporation into drug candidates can enhance physicochemical properties such as solubility and metabolic stability while potentially reducing toxicity associated with traditional aromatic rings .
Key Findings:
- Bioisosteric Replacement: The bicyclo[1.1.1]pentane scaffold serves as an effective replacement for phenyl rings in drug design, improving the overall efficacy of pharmaceutical agents .
- Derivatives in Drug Discovery: Many derivatives of bicyclo[1.1.1]pentan-1-amine are currently being explored by pharmaceutical companies for their therapeutic potential, including applications in pain management and antimicrobial activity .
Organic Synthesis
In organic chemistry, this compound is utilized as a versatile building block for synthesizing complex organic molecules.
Synthesis Techniques:
- Strain Release Amination: This method allows for the diversification of substrates with desirable bioisosteres at various stages of synthesis, facilitating the production of complex molecules efficiently .
Table 1: Synthesis Methods for this compound
| Method | Description | Yield (%) |
|---|---|---|
| Strain Release Amination | Reaction with strong nucleophiles to produce derivatives | ~20 |
| Intramolecular Cyclization | Cyclization of linear precursors under controlled conditions | High |
Biological Research
The compound is also employed in biological studies to investigate enzyme mechanisms and protein interactions, acting as a substrate or inhibitor in biochemical assays.
Applications:
- Enzyme Mechanism Studies: this compound can be used to probe the activity of specific enzymes, providing insights into their mechanisms and potential inhibitors .
Case Study 1: Drug Development
A notable study demonstrated the incorporation of bicyclo[1.1.1]pentane into a local anesthetic structure, enhancing its efficacy while minimizing adverse effects associated with conventional anesthetics like benzocaine .
Case Study 2: Industrial Applications
This compound has been utilized in the production of specialty chemicals and materials due to its unique properties that facilitate various manufacturing processes, including polymer synthesis and formulation development for cosmetics and pharmaceuticals .
Mechanism of Action
Mechanism: The bicyclo[1.1.1]pentane framework acts as a bioisostere, mimicking the properties of other chemical groups to improve the pharmacokinetic profile of drug molecules .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid: This compound shares the bicyclic structure but has different functional groups, leading to varied applications.
Bicyclo[3.1.1]heptan-1-amines: These compounds are derived from bicyclo[1.1.1]pentane through photochemical reactions and have unique properties.
Biological Activity
Bicyclo[1.1.1]pentan-1-amine hydroiodide (BCP) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of BCP, focusing on its pharmacological effects, mechanisms of action, and potential applications in drug discovery.
Chemical Structure and Properties
This compound features a bicyclic structure that offers a rigid conformation, which can mimic the properties of traditional aromatic compounds like phenyl rings. This structural mimicry enhances its metabolic stability and reduces susceptibility to hydrolysis, making it a promising candidate for drug development.
Target of Action
The BCP core is recognized for its ability to act as a bioisostere for phenyl rings in various biological contexts. This property allows it to interact favorably with biological targets, such as enzymes and receptors, potentially leading to enhanced pharmacological effects compared to traditional compounds.
Mode of Action
BCP derivatives have been shown to inhibit specific enzymes, including indoleamine-2,3-dioxygenase (IDO1), which plays a crucial role in immune regulation. The replacement of the central phenyl ring with a BCP moiety has been found to mitigate issues related to amide hydrolysis, thus improving the compound's overall pharmacokinetic profile .
Pharmacokinetics
Research indicates that BCP derivatives exhibit improved pharmacokinetic properties compared to their phenyl counterparts. For instance, studies have demonstrated that these compounds possess lower clearance rates and longer half-lives, enhancing their potential for sustained therapeutic action .
| Property | BCP Derivatives | Phenyl Derivatives |
|---|---|---|
| Clearance (mL/min/kg) | 0.2 | Higher |
| Half-life (hours) | 66 | Shorter |
| Metabolic Stability | High | Low |
Inhibition of IDO1
A significant body of research has focused on the role of BCP in inhibiting IDO1, an enzyme implicated in cancer immunotherapy. A study highlighted the discovery of a novel class of IDO1 inhibitors featuring the BCP motif, which exhibited excellent potency and selectivity while maintaining favorable pharmacokinetic properties .
Drug Discovery Applications
The versatility of BCP has led to its incorporation into various drug discovery projects. Pharmaceutical companies have utilized BCP-containing compounds for their enhanced bioactivity and metabolic stability. For example, a library of over 300 functionalized bicyclo[1.1.1]pentanes has been synthesized for drug discovery applications, demonstrating the compound's potential in developing new therapeutics .
Q & A
Q. What are the established synthetic routes for bicyclo[1.1.1]pentan-1-amine hydroiodide, and how do they differ in efficiency?
Methodological Answer: The synthesis typically involves functionalization of the strained bicyclo[1.1.1]pentane core. Traditional routes require multi-step sequences starting from [1.1.1]propellane, a pyrophoric intermediate, via azido- or iodinated precursors (e.g., 1-azido-3-iodobicyclo[1.1.1]pentane). These methods suffer from low yields (≤30%) and scalability challenges due to toxic reagents and unstable intermediates . Modern approaches like strain-release amination (developed by Scripps Research Institute) enable direct amination of [1.1.1]propellane in one pot, achieving >80% yield on multi-kilogram scales using cost-effective reagents (e.g., lithium bis(trimethylsilyl)amide) .
Key Comparison Table:
| Method | Steps | Key Reagents | Yield (%) | Scalability |
|---|---|---|---|---|
| Traditional (Wiberg route) | 4–5 | LiAlH₄, NaN₃, I₂ | 10–30 | Low |
| Strain-release amination | 1 | [1.1.1]propellane, LiHMDS | 80–90 | High (>100 g) |
| Radical carboamination | 2 | Fe(Pc), hydrazyl reagents | 60–75 | Moderate |
Q. How is the bicyclo[1.1.1]pentane core structure characterized, and what analytical techniques are critical?
Methodological Answer: The unique strain and rigidity of the bicyclo[1.1.1]pentane core are characterized using:
- X-ray crystallography : Resolves bond angles (e.g., 60° bridgehead C-C-C angles) and confirms spatial orientation .
- NMR spectroscopy : Distinct ¹H and ¹³C signals (e.g., bridgehead protons at δ 2.5–3.5 ppm) and J-coupling analysis reveal electronic effects of substituents .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict strain energy (~70 kcal/mol) and guide functionalization strategies .
Q. What are the primary applications of this compound in medicinal chemistry?
Methodological Answer: The compound serves as a bioisostere for linear amines or aryl groups, enhancing metabolic stability and target binding. Key applications include:
- Enzyme inhibition : Derivatives like 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine inhibit METTL3, a methyltransferase implicated in cancer .
- Neurotransmitter analogs : Fluorinated variants (e.g., 2-fluoro-3-phenyl derivatives) show affinity for serotonin/dopamine receptors in CNS studies .
- Prodrug development : The iodide counterion improves solubility for in vitro assays, while hydrochloride salts are preferred for in vivo models .
Advanced Research Questions
Q. How can strain-release amination be optimized for scalable synthesis of this compound?
Methodological Answer: Optimization involves:
- Reagent selection : Lithium hexamethyldisilazide (LiHMDS) outperforms NaNH₂ in stabilizing the propellane intermediate, reducing side reactions .
- Temperature control : Reactions conducted at −78°C minimize polymerization of [1.1.1]propellane .
- Workflow integration : A one-pot procedure combining propellane generation and amination eliminates intermediate isolation, achieving 85% yield at 100 g scale .
Critical Parameter Table:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | −78°C | Prevents degradation |
| Solvent | THF | Enhances reactivity |
| Stoichiometry | 1.2 eq LiHMDS | Maximizes conversion |
Q. How should researchers address contradictory data in reaction yields for this compound synthesis?
Methodological Answer: Contradictions arise from differences in propellane purity and reaction setup. Mitigation strategies include:
- Propellane stabilization : Use of hexane as a solvent and strict anaerobic conditions reduce polymerization .
- In-line analytics : Real-time GC-MS monitoring identifies impurities (e.g., dimerized byproducts) for immediate correction .
- Reproducibility protocols : Standardized quenching (e.g., NH₄Cl solution) and purification (silica gel chromatography) ensure consistent isolate purity (>98%) .
Q. What photochemical methods enable functionalization of this compound, and how are they applied?
Methodological Answer: Photochemical (4+2)-cycloadditions with alkenes/alkynes expand the compound’s utility:
- Imine diradical intermediates : Irradiation at 390 nm (LED) generates diradicals for cycloaddition, yielding polysubstituted bicyclo[3.1.1]heptanes .
- Reaction setup : Use of 4-nitrobenzaldehyde as a photo-auxiliary enhances imine stability, while phenolic inhibitors in commercial alkenes prevent premature polymerization .
Example Procedure:
Combine this compound (2.1 mmol), 2-formylbenzonitrile (1.9 mmol), and triethylamine (3 eq) in dichloromethane.
Irrigate with 390 nm LED light for 12 h under N₂.
Purify via flash chromatography (hexane/EtOAc) to isolate bicyclo[3.1.1]heptane-1-amine derivatives in 65–78% yield .
Q. How does the strain energy of the bicyclo[1.1.1]pentane core influence its reactivity in substitution reactions?
Methodological Answer: The high strain energy (~70 kcal/mol) drives unique reactivity:
- Nucleophilic substitution : Bridgehead positions undergo rapid SN2 reactions with soft nucleophiles (e.g., azides, thiols) due to angle strain relief .
- Radical stability : Strain facilitates radical intermediates in carboamination, enabling C–H functionalization without transition-metal catalysts .
Reactivity Comparison Table:
| Reaction Type | Conventional Amines | Bicyclo[1.1.1]pentane Derivatives |
|---|---|---|
| SN2 at bridgehead | Not feasible | k = 10³–10⁴ M⁻¹s⁻¹ |
| Radical addition | Requires initiators | Spontaneous under mild light |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
